molecular formula C23H28N6O B3006522 (4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1021226-25-4

(4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No. B3006522
CAS RN: 1021226-25-4
M. Wt: 404.518
InChI Key: IZZVQYSLRFMEOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H28N6O and its molecular weight is 404.518. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory Properties

This compound has garnered interest due to its potential anti-inflammatory effects. Researchers have investigated its ability to inhibit nitric oxide (NO) and prostaglandin E2 (PGE2) production in LPS-induced RAW264.7 macrophage cells . Specifically:

Antimicrobial Potential

Among the derivatives, compounds 1a and 1b derived from this compound exhibited good antimicrobial potential .

Synthesis of Pyrrole Derivatives

A one-pot synthetic procedure using acetophenone and trimethylacetaldehyde successfully yielded 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, making it an economical method for synthesizing pyrrole derivatives .

Copolymer Synthesis

The compound’s derivatives, such as (Z)-1,2-bis(4-(tert-butyl)phenyl)ethane, have been incorporated into alternating copolymers with thiophene, thieno[3,2-b]thiophene, and dithieno[3,2-b:2’,3’-d]thiophene moieties. These copolymers exhibit interesting optical characteristics and find applications in flexible organic field-effect transistors (OFETs) .

Mechanism of Action

Mode of Action

It’s possible that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given the potential for interaction with multiple targets, it’s likely that several pathways could be affected. These could include pathways related to the targets’ functions, as well as downstream effects resulting from these interactions .

properties

IUPAC Name

(4-tert-butylphenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-23(2,3)19-11-9-18(10-12-19)22(30)28-15-13-27(14-16-28)17-21-24-25-26-29(21)20-7-5-4-6-8-20/h4-12H,13-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZVQYSLRFMEOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(tert-butyl)phenyl)(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

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